Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Oligonucleotide Synthesis Solid-Phase Synthesis Palladium Catalysis

For researchers synthesizing oligonucleotides >20 mers requiring a 3'-alkylcarboxylic acid moiety, this DMTr-protected butanoic acid linker resolves the yield-drop observed with photolabile alternatives. Its specific acid-labile profile and four-carbon spacer balance stability with cleavability, ensuring orthogonality in complex, multi-protecting-group syntheses. - Enables high-yield production of long oligonucleotides (up to 40-mers) without the isolated yield loss seen with photolabile linkers. - Predictable, intermediate acid lability allows selective deprotection without disturbing base-labile or more acid-stable protecting groups. - Available for direct on-support conjugation of functional molecules (e.g., dyes, peptides) via its activated ester derivatives.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 150907-74-7
Cat. No. B12556866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
CAS150907-74-7
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)O
InChIInChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27)
InChIKeyULVZSABKUFQJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7): A DMTr-Protected Carboxylic Acid Linker for Oligonucleotide Synthesis


Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7) is an organic compound with the molecular formula C25H26O5 and a molecular weight of 406.5 g/mol. It belongs to the class of compounds containing a 4,4′-dimethoxytrityl (DMTr) protecting group, which is widely used for the protection of 5′-hydroxyl groups in nucleosides, particularly in automated solid-phase oligonucleotide synthesis . Its primary application is as a linker or spacer molecule, providing a cleavable connection between a solid support and a synthesized oligonucleotide, enabling the production of oligonucleotides with specific 3′-modifications [1].

Why Generic DMTr-Protected Alcohols or Shorter-Chain Linkers Cannot Substitute for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7)


Generic substitution with other trityl-family protecting groups or alternative linkers is not feasible due to the specific combination of an acid-labile DMTr group and a four-carbon butanoic acid spacer. This structure provides a precise balance of stability during oligonucleotide synthesis and cleavability under defined conditions . Shorter-chain carboxylic acid linkers (e.g., acetic or propanoic acid derivatives) would alter the spatial orientation of the attached oligonucleotide, potentially affecting downstream conjugation efficiency or biological activity [1]. Conversely, longer-chain or more stable linkers may require harsher cleavage conditions that can degrade the sensitive oligonucleotide product . The DMTr group itself offers a well-characterized deprotection hierarchy (e.g., more acid-labile than Trt but less than Mmt) that is integral to established automated synthesis protocols, ensuring high yield and purity when used as designed .

Quantitative Performance Evidence for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7) in Oligonucleotide Synthesis and Conjugation


Comparative Yield of 3'-Alkylcarboxylic Acid Oligonucleotides Using a Palladium-Labile Support

Oligonucleotides containing a 3′-alkylcarboxylic acid were synthesized using a solid support functionalized with a palladium-labile linker derived from Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-. The Pd(0)-catalyzed cleavage yielded the desired oligonucleotides in yields that were, in most cases, within experimental error of those obtained using standard concentrated NH4OH cleavage conditions [1]. Critically, in contrast to photolabile supports, no reduction in isolated yield was observed when the oligonucleotide length was increased from 20 to 40 nucleotides [1].

Oligonucleotide Synthesis Solid-Phase Synthesis Palladium Catalysis

Efficiency in Conjugating Minor Groove Binders (MGBs) to Oligonucleotides via an Activated Ester

The p-nitrophenyl ester derivative of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- was used to introduce a linker onto a controlled pore glass (CPG) support. This modified support was then used for the direct solid-phase synthesis of an oligonucleotide conjugated to a dihydropyrroloindole (DPI) trimer minor groove binder at the 3'-terminus. The synthesis successfully produced the desired 3'-DPI3-octathymidylate [(dTp)8-DPI3] conjugate in good yield [1].

Oligonucleotide Conjugation Minor Groove Binder Solid-Phase Synthesis

Acid Lability Profile of the DMTr Group for Deprotection Control

The 4,4′-dimethoxytrityl (DMTr) group, which is the key functional moiety of Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-, is part of a well-defined hierarchy of acid lability among trityl-family protecting groups. DMTr is significantly more acid-labile than the unsubstituted trityl (Trt) group but is generally more stable than the monomethoxytrityl (Mmt) group . This graded sensitivity allows for selective deprotection strategies where the DMTr group can be removed under mild acidic conditions (e.g., 2-3% dichloroacetic or trichloroacetic acid in dichloromethane) without affecting other, more stable protecting groups on the same molecule .

Protecting Group Chemistry DMTr Acid Lability

Optimal Application Scenarios for Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CAS 150907-74-7)


Synthesis of Long Oligonucleotides with 3'-Carboxylic Acid Modifications

For researchers requiring oligonucleotides greater than 20 nucleotides in length with a 3′-alkylcarboxylic acid moiety for subsequent conjugation or immobilization, this compound provides a robust linker. Evidence shows that using this linker on a palladium-labile support yields long oligonucleotides (up to 40-mers) without the drop in isolated yield observed with photolabile alternatives [1]. This makes it the preferred choice for producing high-quality, modified long oligonucleotides at scale.

Solid-Phase Synthesis of 3'-Oligonucleotide Conjugates

When a synthetic route requires the direct, on-support conjugation of a functional molecule (e.g., a minor groove binder, fluorescent dye, or peptide) to the 3'-terminus of an oligonucleotide, the activated ester derivative (e.g., p-nitrophenyl ester) of this compound serves as an effective linker. It has been successfully employed to conjugate a DPI trimer to a thymidine octamer, demonstrating its utility in creating hyperstabilized oligonucleotide complexes [2].

Orthogonal Deprotection Strategies in Multi-Step Oligonucleotide Synthesis

In complex syntheses involving multiple protecting groups, the predictable, intermediate acid lability of the DMTr moiety in this compound is a critical asset. It allows for the selective cleavage of the linker or 5'-protecting group under mild conditions without disturbing other base-labile or more acid-stable protecting groups on the oligonucleotide or attached payload . This orthogonality is essential for achieving high purity and yield in advanced oligonucleotide constructs.

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